

Physicochemical Profiling & Technical Guide: N-(3-fluorophenyl)piperidin-4-amine

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Compound of Interest

Compound Name: *N*-(3-fluorophenyl)piperidin-4-amine

CAS No.: 886506-63-4

Cat. No.: B1598989

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Executive Summary & Compound Identity

N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) serves as a versatile secondary amine scaffold in medicinal chemistry.[1] Structurally, it consists of a piperidine ring substituted at the 4-position with a 3-fluoroaniline moiety.[1] This specific fluorination pattern modulates metabolic stability and lipophilicity compared to its non-fluorinated parent, N-phenylpiperidin-4-amine (NPP), while altering the electronic properties of the aniline nitrogen.

Significance:

- **Medicinal Chemistry:** Used as a building block for serotonin receptor antagonists (e.g., 5-HT2A) and tyrosine kinase inhibitors.
- **Regulatory Context:** Structurally related to 4-anilinopiperidine (a List I chemical).[2] Researchers must distinguish this specific fluorinated analog from controlled precursors during procurement and documentation.

Chemical Identifiers

Identifier	Value
IUPAC Name	N-(3-fluorophenyl)piperidin-4-amine
CAS (Free Base)	886506-63-4
CAS (HCl Salt)	923565-91-7
Molecular Formula	C ₁₁ H ₁₅ FN ₂
Molecular Weight	194.25 g/mol
SMILES	<chem>FC1=CC=CC(NC2CCNCC2)=C1</chem>

Physicochemical Specifications

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific literature values for the 3-fluoro isomer are proprietary.

Table 1: Physical Properties Profile

Property	Value / Range	Condition / Note
Physical State	Solid (Low melting) or Viscous Oil	Free base tends to be an oil/gum; Salts are crystalline solids.
Melting Point	346.8°C (Predicted BP); Salts >200°C	Free base MP is often <50°C. HCl salts typically decompose >250°C.
Boiling Point	~346°C	At 760 mmHg (Predicted).[3]
pKa (Piperidine N)	10.8 ± 0.5	Highly basic; primary site of protonation.
pKa (Aniline N)	3.2 ± 0.4	Weakly basic due to electron-withdrawing 3-F group.
LogP (Octanol/Water)	2.39	Moderate lipophilicity; permeable to CNS.
Solubility	DMSO, Methanol, DCM	High solubility in polar organic solvents.
Water Solubility	Low (Free Base) / High (Salt)	Free base requires pH < 9 for aqueous solubility.

Expert Insight: The Fluorine Effect

The substitution of fluorine at the meta position (3-position) of the phenyl ring exerts an inductive electron-withdrawing effect (-I).

- **Impact on pKa:** It lowers the pKa of the aniline nitrogen relative to the unsubstituted analog (approx. 4.0 → 3.2), reducing the nucleophilicity of the aniline amine. This is critical when attempting selective functionalization of the piperidine nitrogen over the aniline nitrogen.
- **Metabolic Stability:** The fluorine atom blocks metabolic oxidation at the 3-position, a common soft spot in phenyl rings.

Structural Characterization (Spectroscopy)

Accurate identification requires distinguishing the 3-fluoro substitution pattern from the 2- or 4-fluoro isomers.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive (ESI+)
- Molecular Ion $[M+H]^+$: 195.12 m/z
- Fragmentation Pattern:
 - m/z 84: Characteristic piperidine ring fragment (tetrahydropyridinium ion).
 - m/z 112: Loss of piperidine fragment, retaining the fluoroaniline core.

Nuclear Magnetic Resonance (NMR) Guidelines

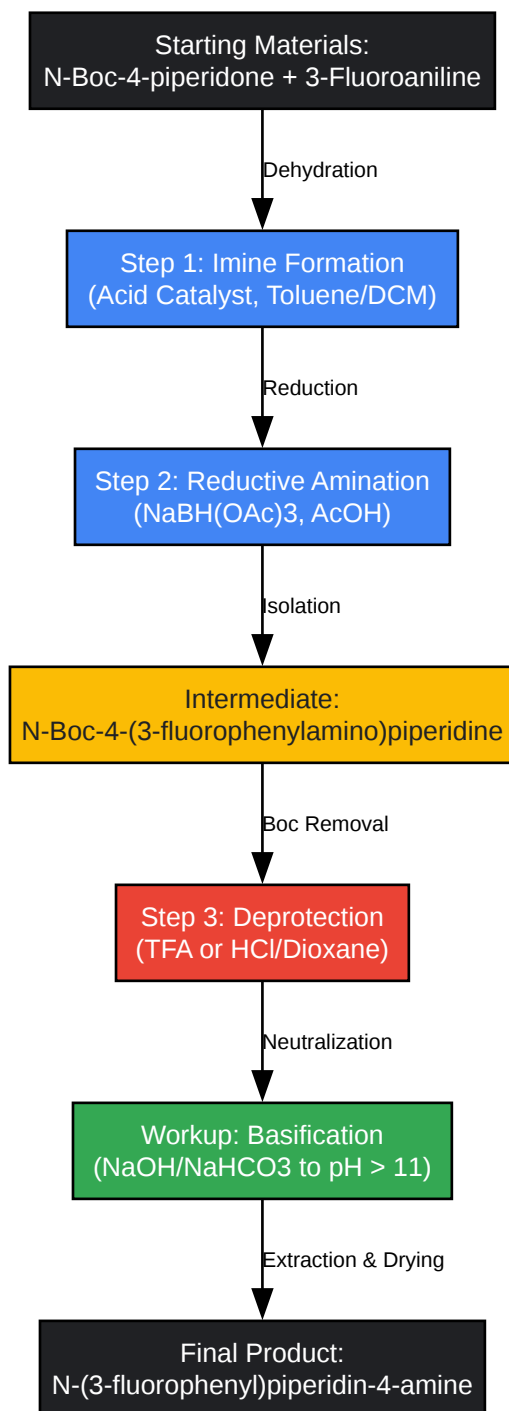
^1H NMR (400 MHz, DMSO- d_6 or CDCl_3): The spectrum is defined by the asymmetry introduced by the 3-fluoro group.

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Mechanistic Note
7.05 - 7.15	Multiplet	1H	Ar-H (C5)	Meta coupling to F complicates splitting.
6.30 - 6.45	Multiplet	3H	Ar-H (C2, C4, C6)	Upfield shift due to amine resonance; distinct from 4-F isomer (which shows symmetric AA'BB').
3.80	Broad Singlet	1H	Ar-NH	Exchangeable; shift varies with concentration/solvent.
3.30 - 3.45	Multiplet	1H	Pip-CH (C4)	Methine proton adjacent to aniline nitrogen.
3.05 - 3.15	Doublet of Triplets	2H	Pip-CH ₂ (C2/6 eq)	Deshielded by adjacent Nitrogen.
2.60 - 2.75	Triplet	2H	Pip-CH ₂ (C2/6 ax)	Distinct axial/equatorial splitting often seen.
1.95 - 2.05	Broad Doublet	2H	Pip-CH ₂ (C3/5 eq)	
1.30 - 1.45	Quadruplet	2H	Pip-CH ₂ (C3/5 ax)	

Synthesis & Manufacturing Workflow

The most robust synthesis route avoids direct nucleophilic substitution on the unactivated fluorobenzene. Instead, Reductive Amination is the industry standard for high purity.

DOT Diagram: Synthesis Logic Flow



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Figure 1: Step-wise reductive amination workflow ensuring regioselectivity and high yield.

Detailed Protocol: Reductive Amination

- Imine Formation: Combine N-Boc-4-piperidone (1.0 eq) and 3-fluoroaniline (1.05 eq) in DCM. Add Acetic Acid (1.0 eq) to catalyze imine formation.
- Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the ketone to alcohol.
- Deprotection: Treat the isolated Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 2 hours.
- Workup: The salt precipitates. For free base, neutralize with saturated NaHCO₃, extract into DCM, and concentrate.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following self-validating protocols should be used.

Protocol A: HPLC Purity & Related Substances

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).
- Acceptance Criteria: Main peak purity >98%. Look for "bis-alkylated" impurities (dimers) which elute significantly later.

Protocol B: Determination of pKa (Potentiometric Titration)

Since the molecule has two basic centers, accurate pKa determination is vital for formulation.

- Solvent: Prepare a 10 mM solution in water/methanol (80:20) to ensure solubility.
- Titrant: 0.1 M NaOH and 0.1 M HCl.
- Method: Perform a dual-titration (acid to base, then base to acid).
- Analysis: Use the Bjerrum plot method. The inflection point at pH ~10.8 corresponds to the piperidine nitrogen. The inflection at pH ~3.2 corresponds to the aniline nitrogen.

Handling, Safety & Regulatory

Safety Data Sheet (SDS) Highlights:

- Hazards: Acute Toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2A).
- Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.
- Storage: Hygroscopic. Store under nitrogen or argon at 2-8°C.

Regulatory Note (E-E-A-T): While **N-(3-fluorophenyl)piperidin-4-amine** is not explicitly listed as a List I chemical (unlike its non-fluorinated analog N-phenylpiperidin-4-amine), it is a structural isomer of potential fentanyl precursors.

- Best Practice: Maintain rigorous inventory logs.
- Verification: Ensure the CAS number (886506-63-4) matches the Certificate of Analysis (CoA) to prevent confusion with regulated analogs.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45156253, N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (Analog Reference). Retrieved from [[Link](#)]

- ChemSrc (2025). **N-(3-Fluorophenyl)piperidin-4-amine** Physical Properties and CAS Data. Retrieved from [[Link](#)]
- Scientific Update (2019). Synthetic Routes to Fluorinated Aminopiperidines. Retrieved from [[Link](#)]
- Federal Register (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (Contextual Regulatory Reference). Retrieved from [[Link](#)]

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Sources

- 1. N-(3-fluorophenyl)piperidin-4-amine, CasNo.886506-63-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. CAS#:923565-91-7 | N-(3-Fluorophenyl)piperidin-4-amine hydrochloride | Chemsrcc [chemsrc.com]
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